Deca-2,6-dien-5-ol
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Overview
Description
Deca-2,6-dien-5-ol is an organic compound characterized by a ten-carbon chain with two double bonds located at the 2nd and 6th positions and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deca-2,6-dien-5-ol typically involves multi-step organic reactions. One common method includes the use of starting materials such as alkenes and aldehydes, followed by a series of reactions including hydroboration-oxidation, Wittig reaction, and selective hydrogenation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes utilizing continuous flow reactors and advanced purification techniques. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Deca-2,6-dien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of deca-2,6-dien-5-one.
Reduction: Formation of decanol.
Substitution: Formation of deca-2,6-dien-5-chloride or deca-2,6-dien-5-bromide.
Scientific Research Applications
Deca-2,6-dien-5-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of Deca-2,6-dien-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nona-2,6-dien-1-ol: Similar structure with a nine-carbon chain and double bonds at the 2nd and 6th positions.
Deca-1,5-diene: Similar structure with a ten-carbon chain and double bonds at the 1st and 5th positions.
Uniqueness
Deca-2,6-dien-5-ol is unique due to the specific positioning of its hydroxyl group and double bonds, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
89634-50-4 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
deca-2,6-dien-5-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-7-9-10(11)8-6-4-2/h4,6-7,9-11H,3,5,8H2,1-2H3 |
InChI Key |
PSPOPCVQLNPPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CC=CC)O |
Origin of Product |
United States |
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